![molecular formula C16H20BrNO2 B2682472 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide CAS No. 2097889-68-2](/img/structure/B2682472.png)
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
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Description
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of cyclohexene, which is a cyclic hydrocarbon with several biological and pharmacological properties.
Scientific Research Applications
- Anticancer Potential : Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its unique structure may interfere with cellular processes, making it a potential candidate for novel anticancer drugs .
- Enzyme Inhibition : The hydroxycyclohexenyl moiety in this compound suggests potential enzyme inhibition. Scientists explore its effects on specific enzymes, aiming to develop targeted therapies .
- Building Block : Chemists use 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide as a building block in organic synthesis. Its bromophenyl group allows for diverse functionalization and modification .
- Cycloaddition Reactions : The cyclohexenyl ring can participate in various cycloaddition reactions, leading to structurally interesting compounds .
- Polymerization Initiator : The compound’s bromine atom can serve as an initiator in radical polymerization reactions. Researchers explore its role in creating functional polymers .
- Enzyme Substrate Analogs : Scientists use this compound as an enzyme substrate analog to study enzyme mechanisms. Its structural resemblance to natural substrates provides valuable insights into enzymatic reactions .
- Chiral Building Block : The cyclohexenyl group’s chirality makes it useful in the synthesis of natural products. Researchers employ it to create complex molecules with specific stereochemistry .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Polymer Chemistry
Bioorganic Chemistry and Enzyme Mechanisms
Natural Product Synthesis
Pharmacology and Toxicology
properties
IUPAC Name |
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-7-3-2-6-13(14)8-9-15(19)18-12-16(20)10-4-1-5-11-16/h2-4,6-7,10,20H,1,5,8-9,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWLWBKXJCOGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide |
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